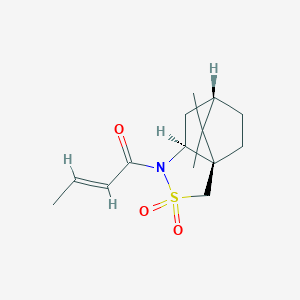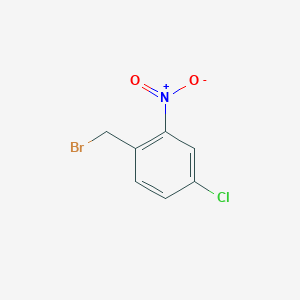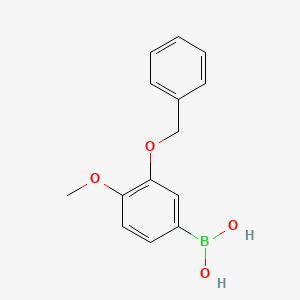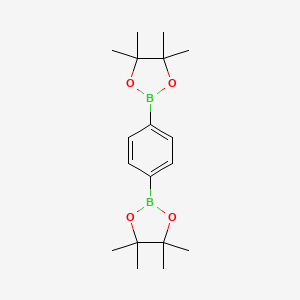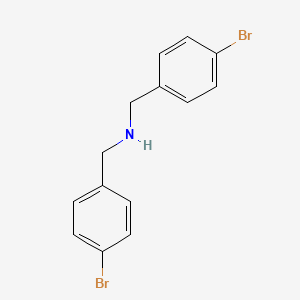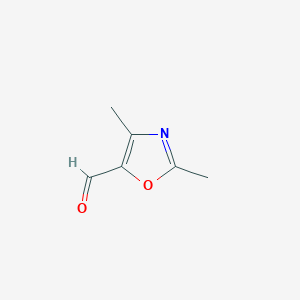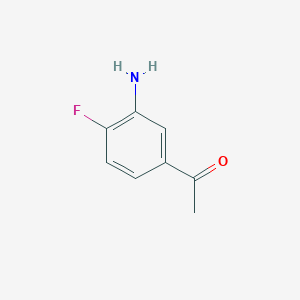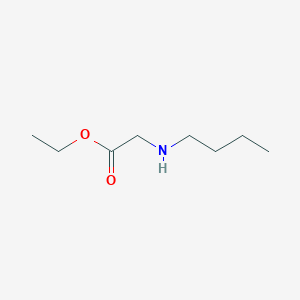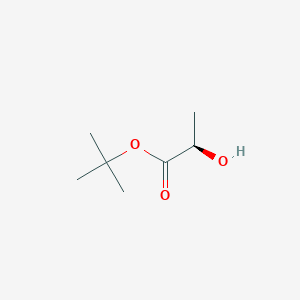
(+)-tert-Butyl D-lactate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate, followed by reactions to introduce additional functional groups and create complex structures . For example, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved through an intramolecular lactonization reaction without the need for chiral catalysts or separation by chiral column chromatography .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography . For instance, the crystal structure of one compound was determined to be in the orthorhombic space group P212121, indicating a noncentrosymmetric and chiral nature . Another compound was found in the monoclinic space group P21/c, with the presence of two diastereomers in a 1:1 ratio within the crystal .
Chemical Reactions Analysis
The papers do not provide detailed information on the specific chemical reactions of (+)-tert-Butyl D-lactate. However, the related compounds discussed in the papers undergo intramolecular lactonization reactions, which are a type of cyclization reaction important in the formation of lactone rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their crystalline structure, thermal stability, and potential for intramolecular hydrogen bonding, which can influence their reactivity and interactions with other molecules . For example, compound 2a is stabilized by intramolecular hydrogen bonds, which can be significant in determining its chemical behavior .
Scientific Research Applications
Antifungal and Antioxidant Properties
- Bioactive Compound Isolation : A study isolated 2,4-di-tert-butyl phenol (2,4 DTBP) from a newly identified Lactococcus species. This compound demonstrated significant fungicidal activity against various fungi and cytotoxicity against cancer cell lines, suggesting potential for developing biopreservatives and dietary antioxidants from lactic acid bacteria for food applications (Varsha et al., 2015).
Chemical Synthesis and Catalysis
- Ethyl Lactate Synthesis : Research on the esterification of lactic acid and ethanol by lipase in organic media highlights the use of tert-butyl alcohol as a solvent for the reaction system, emphasizing the importance of optimizing reaction conditions for high yield synthesis (Zhao, 2006).
- Kinetic Resolution of Hydroxy Esters : A study demonstrated the kinetic resolution of hydroxy tert-butyl esters through a Brønsted acid catalyzed lactonization, which is significant for asymmetric synthesis of molecules with cyclic backbones and/or multiple stereocenters (Qabaja et al., 2015).
- Oxysilylation of Unsaturated Carboxylic Acids : The use of di-tert-butyl peroxide (DTBP) in the oxysilylation of unsaturated carboxylic acids facilitated the efficient preparation of silyl lactone compounds, demonstrating the versatility of tert-butyl compounds in organic synthesis (Nozawa‐Kumada et al., 2020).
Pharmacology and Toxicology
- Hepatoprotective Activity : A study used tert-butyl hydroperoxide as a model to demonstrate the anti-lipoperoxidant and antihepatotoxic activity of various compounds and extracts, highlighting its utility in pharmacological research (Joyeux et al., 1990).
Biochemical Applications
- Enantiorecognition in Amino Acids : The synthesis and investigation of amino acid ester-based chiral ionic liquids derived from alanine tert-butyl ester chloride for enantiorecognition in biochemical applications were explored, showing the potential of tert-butyl derivatives in analytical chemistry (Bwambok et al., 2008).
Material Science
- Synthesis of Spirocyclic Indoline Lactone : Research focused on the synthesis of spirocyclic indoline lactone using base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, contributing to advancements in material science (Hodges et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (+)-tert-Butyl D-lactate, also known as TERT-BUTYL ®-(+)-LACTATE, are proteins in the body that undergo lactylation, a newly proposed epigenetic modification . This compound interacts with these proteins and modifies their function, playing a crucial role in energy metabolism and signaling in tissues under both physiological and pathological conditions .
Mode of Action
This compound interacts with its targets by driving the lactylation modifications of histone lysine residues, which directly stimulate gene transcription from chromatin . This modification process could be driven by lactate . The increasing lactylation levels require both exogenous and endogenous lactate syntheses .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It inhibits mitochondrial oxidative phosphorylation and increases glycolysis under hypoxic settings, which increase both intracellular lactate and protein lactation levels . This results in metabolic reorganization and epigenetic modifications, with pleiotropic consequences in several disorders .
Pharmacokinetics
Lactate, the molecule from which it is derived, is known to be rapidly produced during periods of intense exercise and increased atp demand
Result of Action
The action of this compound has molecular and cellular effects. It has been found to be crucial for energy metabolism and signaling in brain tissues under both physiological and pathological conditions . Its expression level has been demonstrated to be correlated with the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the excitation of neurons by electrical stimulation, activation of PI3K/Akt pathway by infection, local ischemia, or reperfusion promoting the secretion of inflammatory factors, and deposition of amyloid-β plaques can affect the concentration of lactate and further influence the level of histone lactylation . These factors may have significant implications for the effectiveness of this compound in different physiological and pathological conditions.
properties
IUPAC Name |
tert-butyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449515 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68166-83-6 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?
A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using this compound results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in this compound may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




